N-Acetyl-N'-(5-methyl-benzooxazol-2-yl)-guanidine
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Overview
Description
N-[amino-[(5-methyl-1,3-benzoxazol-2-yl)imino]methyl]acetamide is a benzoxazole.
Scientific Research Applications
Synthesis and Bioactivity
- Synthesis of Methyl 6-Deoxy-6-Guanidino-alpha-D-Glucopyranosides: A study by Liu and Cao (2008) discusses the synthesis of new methyl 6-deoxy-6-guanidino-alpha-D-glucopyranosides, which have shown anti-influenza activity. This research contributes to the development of potential antiviral agents (Liu & Cao, 2008).
Organic Synthesis Techniques
- O-Deacetylation Reagent: Ellervik and Magnusson (1997) highlighted the use of guanidine/guanidinium nitrate as a mild and selective reagent for O-deacetylation in sugar chemistry, illustrating its utility in organic synthesis (Ellervik & Magnusson, 1997).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Heterocycles: A study by El-Sawy et al. (2013) investigated the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles using guanidine, revealing significant antimicrobial and anticancer properties (El-Sawy et al., 2013).
Enzyme Stabilization
- Enzyme Self-Stabilization: Torchilin et al. (1979) explored the possibility of enzyme self-stabilization under the action of potentially reversible intramolecular cross-linkages, with guanidine playing a key role in this process (Torchilin et al., 1979).
Pharmaceutical Research
- Histamine H4 Receptor Agonists: Igel et al. (2009) synthesized N(G)-acylated imidazolylpropylguanidines as potent histamine H4 receptor agonists, demonstrating the guanidine derivative's potential in medicinal chemistry (Igel et al., 2009).
Novel Compound Synthesis
- Synthesis of Nilotinib: Yankun et al. (2011) detailed the synthesis of Nilotinib, an inhibitor of tyrosine kinase, using a process that involved the reaction of guanidine nitrate, showcasing the compound's role in creating significant pharmaceutical agents (Yankun et al., 2011).
Properties
Molecular Formula |
C11H12N4O2 |
---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
N-[(E)-N'-(5-methyl-1,3-benzoxazol-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C11H12N4O2/c1-6-3-4-9-8(5-6)14-11(17-9)15-10(12)13-7(2)16/h3-5H,1-2H3,(H3,12,13,14,15,16) |
InChI Key |
FJXIFRYGOHHBGT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/N=C(\N)/NC(=O)C |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)NC(=O)C |
solubility |
3.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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